N-propan-2-ylpiperidine-1-carboxamide

描述

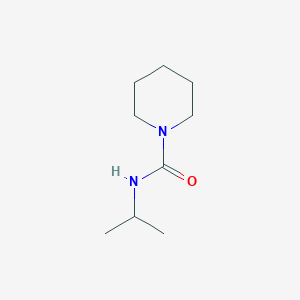

N-Propan-2-ylpiperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a carboxamide group. The amide nitrogen is further modified with an isopropyl (propan-2-yl) group.

属性

分子式 |

C9H18N2O |

|---|---|

分子量 |

170.25 g/mol |

IUPAC 名称 |

N-propan-2-ylpiperidine-1-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-8(2)10-9(12)11-6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,10,12) |

InChI 键 |

HSDXWKJHUJMEKM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NC(=O)N1CCCCC1 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carboxamides

Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and bioavailability. Key analogs include:

a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide

- Structural Differences : Incorporates a phenyl group and a phenylethyl substituent on the piperidine ring, increasing aromaticity and steric bulk.

- Implications : Enhanced lipophilicity compared to N-propan-2-ylpiperidine-1-carboxamide, likely improving blood-brain barrier penetration. Such modifications are typical in psychoactive substances, as seen in retrospective clinical sample analyses .

b) 1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide

Azepane vs. Piperidine Derivatives

The compound 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide (from American Elements) shares the isopropyl carboxamide group but replaces the piperidine with azepane, a seven-membered ring.

- Key Differences :

- Ring Size : Azepane’s larger ring increases conformational flexibility but may reduce receptor binding specificity.

- Synthetic Accessibility : Piperidine derivatives are generally easier to functionalize due to smaller ring strain.

- Safety Data: Not available for this compound, highlighting a gap in comparative toxicology .

Triazolo-diazepine Analogs

4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Comparative Data Table

Research Findings and Gaps

- Pharmacological Profiles : Piperidine carboxamides with aromatic substituents (e.g., phenyl groups) show higher affinity for CNS receptors, but their safety margins remain poorly characterized .

- Synthetic Challenges : Azepane derivatives require more complex synthesis routes, limiting their development compared to piperidine analogs .

- Data Limitations : Experimental data on metabolic stability, toxicity, and binding affinities for this compound are scarce, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。